

An In-depth Technical Guide to 5'-Iodo-2',3'-dideoxycytidine (IDC)

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Compound of Interest

Compound Name: 5'-Iodo-2',3'-dideoxycytidine

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Iodo-2',3'-dideoxycytidine (IDC) is a synthetic pyrimidine nucleoside analog belonging to the class of dideoxynucleosides. Structurally characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and an iodine atom at the 5' position, IDC functions as a potent chain-terminating inhibitor of reverse transcriptases and DNA polymerases. This guide provides a comprehensive technical overview of IDC, detailing its molecular structure, physicochemical properties, synthesis, and mechanism of action. Furthermore, it explores its applications as an antiviral agent, particularly against retroviruses like HIV, and as a valuable tool in molecular biology and cancer research. Detailed protocols and visual diagrams are included to support experimental design and implementation.

Introduction

The advent of nucleoside analogs revolutionized the treatment of viral infections and cancer. By mimicking endogenous nucleosides, these molecules can be incorporated into nascent DNA or RNA strands, leading to the termination of chain elongation—a critical process for viral replication and cell division. **5'-Iodo-2',3'-dideoxycytidine (IDC)** is a member of the 2',3'-

dideoxynucleoside family, which includes the well-known anti-HIV drug Zalcitabine (2',3'-dideoxycytidine or ddC)[1][2]. The defining features of IDC are the lack of 3'-hydroxyl groups, which is essential for its chain-termination activity, and the presence of a 5'-iodo group, which can modulate its biological activity and metabolic stability. This document serves as a technical resource for understanding and utilizing this potent molecule in research and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of IDC's physical and chemical characteristics is fundamental to its application in experimental settings.

Chemical Identity

- IUPAC Name: 4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one[3][4]
- Synonyms: 2',3'-dideoxy-5-iodocytidine, 5'-Iddc, IddC[3][4][5][6]
- CAS Number: 114748-57-1[3][6]
- Chemical Formula: $C_9H_{12}IN_3O_3$ [5][7]
- Molecular Weight: 337.11 g/mol [5][7]

The 2D structure of IDC reveals the key functional groups: a cytosine base, a dideoxyribose sugar, and an iodo-substituent at the 5-position of the pyrimidine ring.

Data Summary

The following table summarizes the key physicochemical properties of IDC, which are essential for handling, formulation, and experimental design.

| Property | Value | Source(s) |
|---------------|---|-----------|
| Appearance | White to Off-White Solid | [4] |
| Melting Point | >156°C (decomposition) | [4][6] |
| Boiling Point | 448.2 ± 55.0°C (Predicted) | [4][6] |
| Density | 2.22 ± 0.1 g/cm ³ (Predicted) | [4][6] |
| Solubility | Slightly soluble in Water, DMSO, Methanol, Acetonitrile | [4][6] |
| Storage | -20°C, Hygroscopic, Under inert atmosphere | [4][6] |

Synthesis and Characterization

While several synthetic routes exist for nucleoside analogs, a common approach for introducing an iodo group at the 5-position of a pyrimidine base involves electrophilic halogenation.

Synthetic Pathway Rationale

The synthesis of iodo-substituted nucleosides often starts from the parent nucleoside. For instance, the synthesis of the related compound 5-Iodo-2'-deoxycytidine involves the direct iodination of 2'-deoxycytidine using iodine in the presence of an oxidizing agent like m-Chloroperoxybenzoic acid (mCPBA) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This approach is effective because the pyrimidine ring is activated towards electrophilic substitution. A similar strategy can be adapted for the synthesis of IDC from 2',3'-dideoxycytidine.

Example Protocol: Iodination of a Deoxycytidine Analog

This protocol is based on the synthesis of 5-Iodo-2'-deoxycytidine and serves as a representative example of pyrimidine iodination.[8]

Materials:

- 2'-Deoxycytidine (starting material analog)

- Iodine (I₂)
- m-Chloroperoxybenzoic acid (mCPBA, 70%)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Ammonia solution (NH₃)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask, dissolve the starting deoxycytidine analog (1.0 eq) in anhydrous DMF.
- **Reagent Addition:** Add iodine (0.6 eq) and mCPBA (1.05 eq) to the solution. Causality: mCPBA acts as an oxidizing agent to generate an electrophilic iodine species (I⁺) in situ, which is necessary for the electrophilic aromatic substitution on the electron-rich pyrimidine ring.
- **Reaction:** Stir the mixture at room temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Solvent Removal:** After completion, evaporate the DMF under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography. Elute with a solvent system such as a gradient of DCM/MeOH/H₂O/NH₃. Causality: The specific solvent system is chosen to effectively separate the more polar product from the non-polar starting materials and byproducts.
- **Characterization:** Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action: Chain Termination

The biological activity of IDC stems from its ability to act as a chain terminator during DNA synthesis.[7] This process is fundamental to its role as an antiviral and potential anticancer agent.

Intracellular Activation and Competition

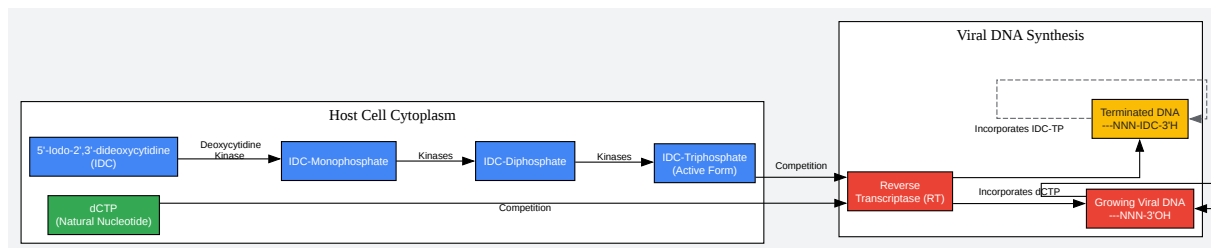
Like other nucleoside analogs, IDC is a prodrug that must be activated intracellularly.[9]

- Cellular Uptake: IDC enters the host cell.
- Phosphorylation: Host cell kinases sequentially phosphorylate IDC to its monophosphate, diphosphate, and finally its active triphosphate form (IDC-TP).[9] The initial phosphorylation is often the rate-limiting step and is typically carried out by deoxycytidine kinase.[9]
- Competition: IDC-TP then competes with the natural endogenous substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by viral reverse transcriptase or cellular DNA polymerases.[10]

The Chemistry of Chain Termination

The core of IDC's mechanism lies in the structure of its dideoxyribose sugar.

- Incorporation: The DNA polymerase recognizes IDC-TP and incorporates **5'-Iodo-2',3'-dideoxycytidine** monophosphate into the nascent DNA chain.
- Termination: Once incorporated, chain elongation is halted. DNA polymerases catalyze the formation of a phosphodiester bond by linking the 5'-phosphate of an incoming nucleotide to the 3'-hydroxyl (-OH) group of the last nucleotide in the chain.[11]
- Structural Block: IDC lacks this crucial 3'-OH group. Its absence prevents the formation of the next phosphodiester bond, effectively terminating the extension of the DNA strand. This leads to the production of incomplete and non-functional viral DNA.[10]



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Caption: Intracellular activation and mechanism of chain termination by IDC.

Applications and Experimental Protocols

IDC's mechanism of action makes it a valuable molecule for several research applications.

Antiviral and Anticancer Research

IDC is primarily investigated for its potential as an antiviral agent, particularly against Human Immunodeficiency Virus (HIV), due to its inhibition of reverse transcriptase.[1][7] Its ability to inhibit DNA polymerases also makes it a candidate for anticancer research, where it can disrupt the replication of rapidly dividing cancer cells.[7]

Protocol: In Vitro Reverse Transcriptase (RT) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of IDC against a commercially available reverse transcriptase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of IDC against HIV-1 Reverse Transcriptase.

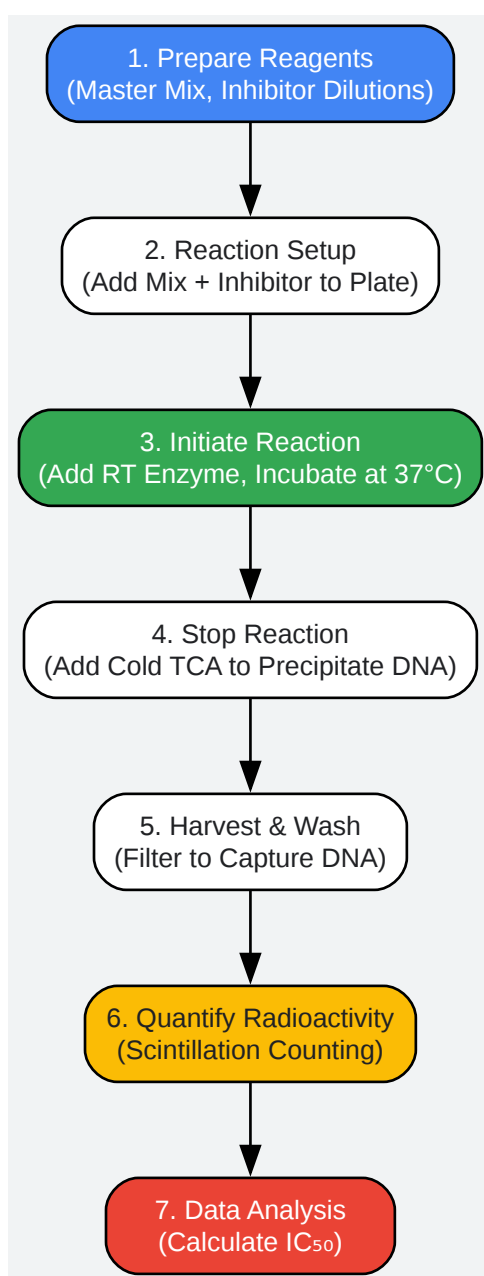
Materials:

- Recombinant HIV-1 Reverse Transcriptase (RT)
- Poly(rA)-oligo(dT) template-primer
- Deoxythymidine triphosphate (dTTP), including radiolabeled [³H]dTTP
- Deoxycytidine triphosphate (dCTP) - for comparison
- **5'-Iodo-2',3'-dideoxycytidine** triphosphate (IDC-TP) - test compound
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- TCA (Trichloroacetic acid) solution
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- **Prepare Reagent Mix:** Create a master mix containing the assay buffer, poly(rA)-oligo(dT) template-primer, and [³H]dTTP.
- **Prepare Inhibitor Dilutions:** Perform a serial dilution of IDC-TP to create a range of concentrations for testing. Also, prepare dilutions of a known inhibitor (e.g., AZT-TP) as a positive control and dCTP as a negative control.
- **Reaction Setup:** In a microplate, add the reagent mix to each well. Then add the diluted inhibitors (IDC-TP) or controls.
- **Initiate Reaction:** Add the HIV-1 RT enzyme to each well to start the reaction. Incubate at 37°C for a specified time (e.g., 60 minutes). **Causality:** This temperature is optimal for the enzyme's catalytic activity.
- **Stop Reaction:** Terminate the reaction by adding ice-cold TCA. This precipitates the newly synthesized DNA onto the template.

- Harvest DNA: Filter the contents of each well through glass fiber filters. Wash the filters with TCA and ethanol to remove unincorporated radiolabeled nucleotides.
- Quantify Incorporation: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of DNA synthesized.
- Data Analysis: Plot the percentage of RT inhibition versus the logarithm of the IDC-TP concentration. Use a non-linear regression model to calculate the IC₅₀ value.



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